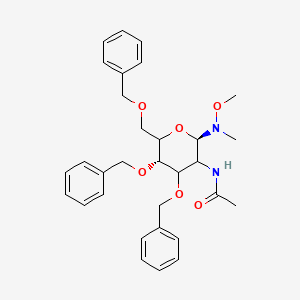
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine is a complex organic compound that belongs to the class of glycosylamines This compound is characterized by the presence of an acetylamino group, a methoxy group, and multiple phenylmethyl groups attached to a glucopyranosylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranose are protected using phenylmethyl (benzyl) groups to prevent unwanted reactions.
Introduction of Acetylamino Group: The acetylamino group is introduced through acetylation of the amino group on the glucopyranose.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through appropriate methylation reactions.
Deprotection: The phenylmethyl groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the acetylamino group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated or demethylated products.
Aplicaciones Científicas De Investigación
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetylamino)-2-deoxy-D-glucopyranose: Lacks the methoxy and phenylmethyl groups, making it less complex.
N-Methyl-D-glucopyranosylamine: Does not have the acetylamino or phenylmethyl groups.
3,4,6-Tris-O-(phenylmethyl)-D-glucopyranose: Lacks the acetylamino and N-methoxy-N-methyl groups.
Uniqueness
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of multiple phenylmethyl groups, along with the acetylamino and methoxy groups, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C31H38N2O6 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
N-[(2R,5S)-2-[methoxy(methyl)amino]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C31H38N2O6/c1-23(34)32-28-30(38-21-26-17-11-6-12-18-26)29(37-20-25-15-9-5-10-16-25)27(39-31(28)33(2)35-3)22-36-19-24-13-7-4-8-14-24/h4-18,27-31H,19-22H2,1-3H3,(H,32,34)/t27?,28?,29-,30?,31-/m1/s1 |
Clave InChI |
MFMDSSOKBLQFTR-HOPQWXDLSA-N |
SMILES isomérico |
CC(=O)NC1[C@@H](OC([C@H](C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4)N(C)OC |
SMILES canónico |
CC(=O)NC1C(C(C(OC1N(C)OC)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


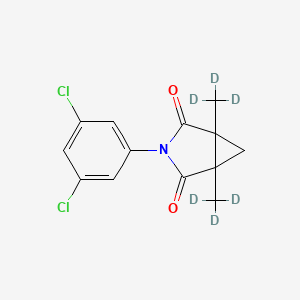
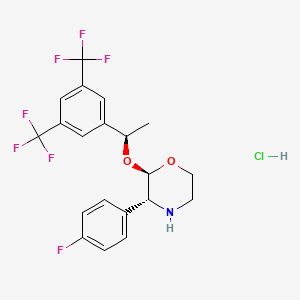
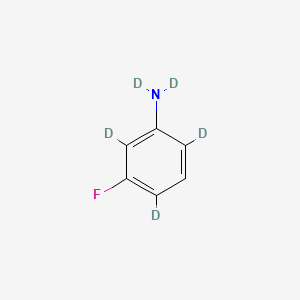
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
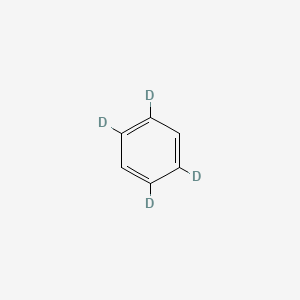
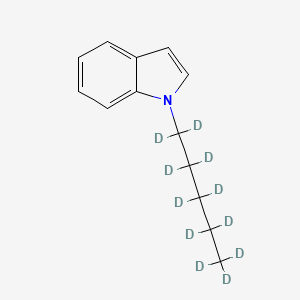
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
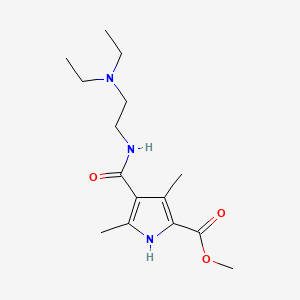
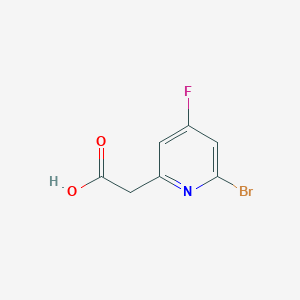
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
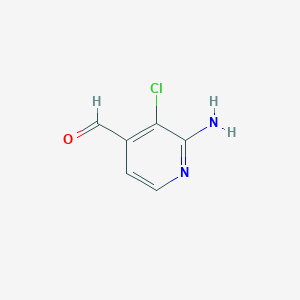

![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)

